molecular formula C9H5Cl2F3O B1301603 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone CAS No. 175205-88-6

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1301603
CAS No.: 175205-88-6
M. Wt: 257.03 g/mol
InChI Key: NREOBJSTBKEWNY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, leading to the formation of pyrazolo[4,3-d]isoxazole derivatives . These interactions can affect the catalytic activity of enzymes and the stability of protein structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules . These changes can lead to alterations in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness and toxicity. Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are important for assessing the compound’s potential for therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Additionally, high doses can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone typically involves Friedel-Crafts acylation reactions. One common method includes reacting 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride with an appropriate ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure optimal reaction rates and product formation .

Scientific Research Applications

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and trifluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of study and application.

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOBJSTBKEWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371659
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-88-6
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An anhydrous methylene chloride solution (50 ml) of 23.5 g of 3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride (9) was added at a time to 100 ml of an anhydrous methylene chloride suspension of 30.0 g of pyridinium chlorochromate and 20 g of Celite at room temperature, and the mixture was stirred overnight. The reaction mixture was diluted with 100 ml of ether and thereafter applied to a column packed with 100 g of silica gel. Ether was used for elution, and the eluent was concentrated under reduced pressure to obtain 18.7 g of the desired compound in the form of a yellow oil (crude yield 72.8%).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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